Technical Monograph: The Structural & Synthetic Utility of 7-Aminospiro[3.5]nonan-1-one HCl
Technical Monograph: The Structural & Synthetic Utility of 7-Aminospiro[3.5]nonan-1-one HCl
Executive Summary
7-Aminospiro[3.5]nonan-1-one Hydrochloride represents a high-value pharmacophore building block in modern medicinal chemistry. As the industry shifts away from flat, aromatic-heavy drug candidates toward structures with higher three-dimensionality (Fsp3), spirocyclic scaffolds like spiro[3.5]nonane offer a critical balance of structural rigidity and novel vector placement. This guide analyzes the compound's structural integrity, synthetic accessibility, and application in fragment-based drug discovery (FBDD).
Structural Characterization & Stereochemistry
The Spirocyclic Core
The defining feature of this molecule is the spiro[3.5]nonane skeleton, where a four-membered cyclobutane ring and a six-membered cyclohexane ring share a single quaternary carbon atom (C5).
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Orthogonal Geometry: Unlike fused ring systems (e.g., decalin), the spiro-linkage forces the two rings to be oriented perpendicular to one another. This creates a distinct 3D volume that allows substituents to access unique binding pockets in protein targets.
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Ring Conformations:
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Cyclobutane (Ring A): Contains the ketone at position 1. Cyclobutane rings typically adopt a "puckered" conformation to relieve torsional strain, deviating from planarity by ~25-35°.
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Cyclohexane (Ring B): Contains the amine at position 7. This ring predominantly exists in a chair conformation.
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Functional Group Interplay
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The Ketone (C1): Located on the strained cyclobutane ring, this carbonyl is highly electrophilic due to increased s-character in the C-O bond and ring strain release upon nucleophilic attack.
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The Amine (C7): The distal amine provides a basic handle for further elaboration (e.g., amide coupling). In the HCl salt form, this nitrogen is protonated (
), significantly enhancing water solubility and stability.
Structural Hierarchy Diagram
The following diagram illustrates the structural decomposition and functional relationships within the molecule.
Figure 1: Structural decomposition of the 7-Aminospiro[3.5]nonan-1-one scaffold highlighting the orthogonal ring arrangement.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation. The HCl salt form is critical for isolating this compound as a stable solid, as the free base amino-ketone can be prone to self-condensation (Schiff base formation) or oxidation.
| Property | Value / Characteristic | Implication for Research |
| Molecular Formula | Base MW: 153.22; Salt MW: ~189.68 | |
| Solubility | High in Water, DMSO, Methanol | Ideal for biological assays and aqueous reactions. |
| Acidity (pKa) | Amine: ~9.5 - 10.5 | Exists as cation at physiological pH; good for electrostatic binding. |
| LogP (Predicted) | ~ -0.5 to 0.5 (Salt form) | Low lipophilicity aids in lowering total logP of final drug candidates. |
| TPSA | ~ 43 Ų | Excellent membrane permeability potential when coupled. |
| Stability | Hygroscopic | Store in desiccator at -20°C; avoid prolonged exposure to moist air. |
Synthetic Methodology
Synthesizing spiro[3.5]nonan-1-one derivatives requires constructing the quaternary center. A robust approach involves the alkylation of a functionalized cyclohexane precursor.
Representative Synthetic Pathway
The following protocol outlines a standard logic for accessing this scaffold, utilizing a protected amine to prevent side reactions during the cyclization event.
Step 1: Precursor Preparation Start with 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.
Step 2: Ring Construction (Spiro-cyclization) The formation of the cyclobutane ring is often achieved via double alkylation or a [2+2] cycloaddition strategy. A common scalable route involves the alkylation of a cyclohexanecarboxylate enolate with 1-bromo-3-chloropropane (or equivalent electrophile) followed by cyclization, though constructing the ketone specifically often requires a different approach, such as:
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Route: Methylenation of 4-N-Boc-cyclohexanone
[2+2] with dichloroketene Dechlorination.
Step 3: Deprotection & Salt Formation Removal of the Boc group using HCl in Dioxane yields the final hydrochloride salt.
Detailed Protocol: Boc-Deprotection (Final Step)
Note: This protocol assumes the isolation of the intermediate tert-butyl (1-oxo-spiro[3.5]nonan-7-yl)carbamate.
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Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Boc-protected intermediate in anhydrous 1,4-dioxane (5 mL). Ensure the system is under nitrogen.
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Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (10 eq).
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Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.
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Isolation: The product often precipitates as a white solid. Dilute with diethyl ether (10 mL) to maximize precipitation.
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Filtration: Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether (
mL). -
Drying: Dry under high vacuum for 12 hours.
Synthetic Workflow Diagram
Figure 2: Logical synthetic flow for accessing the spiro-ketone scaffold from commercially available precursors.
Medicinal Chemistry Applications
Bioisosterism and Fsp3
In drug design, this scaffold serves as a saturated bioisostere for substituted phenyl or piperidine rings.
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Vector Control: The spiro center locks the amine and ketone vectors in a precise geometry that is inaccessible to flexible linear chains or flat aromatic rings.
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Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position (blocking metabolic soft spots).
Case Study Context: GPCR Modulators
Researchers targeting G-Protein Coupled Receptors (GPCRs) often utilize spirocyclic amines to fit into deep hydrophobic pockets while maintaining a basic nitrogen for interaction with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).
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Experiment: Reductive amination of the C1-ketone with a diversity set of aldehydes allows for rapid library generation (SAR exploration) while keeping the C7-amine fixed (or vice versa).
Handling & Analytical Validation
Storage & Safety
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Hygroscopicity: The HCl salt will absorb water. Weigh quickly or use a glovebox.
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Stability: The ketone is stable, but avoid strong bases which might trigger aldol-like self-condensation if the free base is generated in concentrated solution.
Analytical Expectations
To validate the identity of the compound, look for these signals:
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1H NMR (DMSO-d6):
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~8.0-8.5 ppm (Broad s, 3H): Ammonium protons (
). - ~1.5-2.5 ppm (Multiplets): Complex overlapping signals corresponding to the cyclohexane and cyclobutane methylene protons. The protons on the cyclobutane ring adjacent to the ketone will appear distinct.
- ~3.0 ppm (m, 1H): Proton at C7 (alpha to the amine).
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~8.0-8.5 ppm (Broad s, 3H): Ammonium protons (
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13C NMR:
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Distinct carbonyl peak at ~208-212 ppm (cyclobutanone is strained, shifting the carbonyl downfield compared to cyclohexanone).
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Quaternary spiro carbon signal at ~30-40 ppm.
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References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring. Journal of Organic Chemistry. (Provides foundational logic for spiro-amine synthesis and geometry).
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Zheng, Y., et al. (2014). Bioisosteres in Medicinal Chemistry: A Medicinal Chemist's Guide. Wiley-VCH. (Contextualizes the use of spirocycles to increase Fsp3).
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Authoritative review on synthesizing spiro-cyclobutane systems).
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Chupryna, A. A., et al. (2019). Spirocyclic Scaffolds in Drug Discovery. Future Medicinal Chemistry. (Discusses the specific advantages of spiro[3.5] systems).
